Dehydro Nimodipine-d7

Description

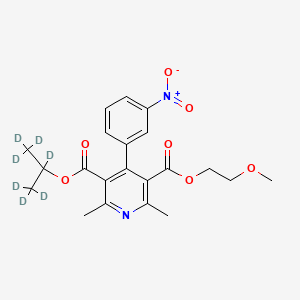

Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O7 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

3-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 5-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3/i1D3,2D3,12D |

InChI Key |

SJJUCKCPGPCJQM-QLWPOVNFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |

Origin of Product |

United States |

Synthesis and Isotopic Derivatization Methodologies for Dehydro Nimodipine D7

Synthetic Routes for Deuterium (B1214612) Incorporation into Dihydropyridine (B1217469) Analogues

The synthesis of Dehydro Nimodipine-d7 first requires the construction of its dihydropyridine precursor, Nimodipine-d7. The foundational method for this is the Hantzsch dihydropyridine synthesis, a multicomponent reaction that builds the core heterocyclic structure. wikipedia.orgthermofisher.com The final step is the aromatization of the dihydropyridine ring to the pyridine (B92270) structure of the target compound. wum.edu.pk

The Hantzsch synthesis for Nimodipine (B1678889) involves the condensation of three key components: 3-nitrobenzaldehyde, an acetoacetate (B1235776) ester (2-methoxyethyl acetoacetate), and an enamine or its equivalent (isopropyl 3-aminocrotonate). nih.gov To produce the deuterated analog Nimodipine-d7, one or more of these precursors must be synthesized using deuterated starting materials. nih.gov

The "-d7" designation in this compound typically refers to the seven deuterium atoms on the isopropyl group. The synthetic pathway, therefore, focuses on preparing a deuterated version of the isopropyl ester component.

The primary reaction pathway can be outlined as follows:

Preparation of Deuterated Precursor: The synthesis begins with the preparation of isopropyl-d7 3-aminocrotonate. This can be achieved by using deuterated reagents such as isopropanol-d8 and acetone-d6 (B32918) in the synthesis of the β-ketoester, followed by reaction with a deuterated ammonia (B1221849) source. researchgate.net

Hantzsch Condensation: The deuterated precursor, isopropyl-d7 3-aminocrotonate, is then reacted with 2-methoxyethyl acetoacetate and 3-nitrobenzaldehyde. This one-pot cyclocondensation reaction forms the deuterated 1,4-dihydropyridine (B1200194) ring of Nimodipine-d7. nih.govnih.gov

Oxidation (Aromatization): The synthesized Nimodipine-d7 is then oxidized to yield the final product, this compound. This dehydrogenation step converts the 1,4-dihydropyridine ring into a more stable aromatic pyridine ring. rsc.org This can be accomplished using various oxidizing agents, such as nitric acid, manganese dioxide, or calcium hypochlorite. wum.edu.pkresearchgate.nettandfonline.com

Table 1: Key Precursors in the Synthesis of Nimodipine-d7

| Precursor Component | Non-Deuterated Version | Deuterated Version for d7-Labeling |

| Aldehyde | 3-Nitrobenzaldehyde | 3-Nitrobenzaldehyde |

| β-Ketoester | 2-Methoxyethyl acetoacetate | 2-Methoxyethyl acetoacetate |

| Enamine/Amine Source | Isopropyl 3-aminocrotonate | Isopropyl-d7 3-aminocrotonate |

Regiospecificity—the placement of isotopes at precise, intended positions—is paramount for creating a high-quality internal standard. The most effective strategy to achieve this is the "synthetic approach," which involves using pre-labeled building blocks. nih.govprinceton.edu

For this compound, this involves the synthesis of an isopropyl ester precursor where all seven relevant hydrogen positions are already replaced with deuterium. By constructing the molecule with this deuterated synthon, the final location of the deuterium atoms is guaranteed. This method avoids the drawbacks of non-specific labeling techniques, such as direct hydrogen-deuterium exchange on the final Nimodipine molecule, which could lead to a mixture of isotopologues with deuterium atoms at unintended and uncontrolled positions. nih.govresearchgate.net The use of a building block like isopropyl-d7 3-aminocrotonate ensures that the isotopic label is confined exclusively to the isopropyl moiety, resulting in a single, well-defined labeled compound.

Purification and Isolation Techniques for High-Purity Deuterated Analogs

The utility of an isotopically labeled compound as an internal standard is directly dependent on its chemical and isotopic purity. Therefore, rigorous purification is a critical step in the manufacturing process. google.comosti.gov After the synthesis and oxidation steps, the crude product contains the desired this compound along with unreacted starting materials, non-deuterated or partially deuterated analogs, and other reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is the primary technique used for the purification of high-purity deuterated analogs. Its high resolving power allows for the effective separation of the target compound from closely related impurities. The process typically involves:

Preparative HPLC: Used to isolate the compound of interest from the crude reaction mixture on a larger scale.

Analytical HPLC: Used to verify the purity of the collected fractions.

Following chromatographic purification, techniques such as recrystallization may be employed to obtain the final product as a stable, crystalline solid, ensuring its long-term stability and ease of handling.

Advanced Spectroscopic and Chromatographic Methods for Confirming Isotopic Enrichment and Structural Integrity

Confirmation of the final product's identity, isotopic enrichment, and purity requires a combination of advanced analytical techniques. Each method provides complementary information to ensure the compound meets the required specifications. nih.gov

Mass Spectrometry (MS): This is the definitive technique for confirming the mass of the molecule and the degree of deuteration. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. For this compound, the molecular weight will be approximately 7 atomic mass units higher than its non-deuterated counterpart, confirming the successful incorporation of seven deuterium atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for verifying the molecular structure and the specific location of the deuterium labels.

¹³C NMR (Carbon NMR): Verifies the integrity of the carbon skeleton of the molecule.

²H NMR (Deuterium NMR): Can be used to directly observe the signals from the deuterium nuclei, providing unequivocal proof of their presence at the labeled positions.

Chromatographic Analysis: Techniques like HPLC and Gas Chromatography (GC) coupled with mass spectrometry are used to determine the chemical and isotopic purity. acs.orgnih.gov These methods quantify the percentage of the desired deuterated compound and ensure that impurities, including any remaining unlabeled material, are below specified limits.

Table 2: Analytical Methods for Characterization of this compound

| Analytical Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic incorporation. | Detects a mass shift of +7 amu compared to the unlabeled analog. |

| ¹H NMR Spectroscopy | Confirms chemical structure and site of labeling. | Absence of proton signals corresponding to the isopropyl group. |

| HPLC | Determines chemical and isotopic purity. | Provides a quantitative measure of purity (e.g., >99%) and separates from unlabeled species. |

Applications in High Resolution Bioanalytical Method Development and Validation

Development and Validation of Quantitative Bioanalytical Assays Utilizing Stable Isotope Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Dehydro Nimodipine-d7, as a SIL-IS, is chemically identical to the analyte of interest (Dehydro Nimodipine) but is mass-shifted due to the presence of deuterium (B1214612) atoms. This property allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the analyte. This co-elution is crucial as the SIL-IS experiences the same sample preparation and ionization effects as the analyte, thereby compensating for variability and improving the precision and accuracy of quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Metabolite Quantification

LC-MS/MS is the preferred technique for the quantification of drug metabolites in biological fluids due to its high sensitivity and selectivity. In the context of Nimodipine (B1678889) metabolism, Dehydro Nimodipine is a significant metabolite formed through the dehydrogenation of the dihydropyridine (B1217469) ring. To accurately quantify this metabolite, a validated LC-MS/MS method is essential.

The use of this compound as an internal standard in such methods is ideal. It mimics the chromatographic behavior and ionization characteristics of the unlabeled Dehydro Nimodipine. By adding a known amount of this compound to the biological sample at the beginning of the sample preparation process, any loss of the analyte during extraction or variations in instrument response can be corrected for by monitoring the ratio of the analyte to the internal standard.

Table 1: Illustrative LC-MS/MS Parameters for the Quantification of Dehydro Nimodipine using this compound as an Internal Standard

| Parameter | Condition |

| Chromatographic Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transitions (MRM) | Dehydro Nimodipine: m/z 417.2 → 359.2 this compound: m/z 424.2 → 366.2 |

| Internal Standard | This compound |

Note: The mass transitions are hypothetical and would need to be optimized experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Analytical Characterization

While LC-MS/MS is more common for the analysis of pharmaceutical metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analytes that are volatile or can be made volatile through derivatization. For a compound like Dehydro Nimodipine, derivatization would likely be necessary to improve its thermal stability and chromatographic properties.

In a GC-MS method, this compound would serve the same crucial role as an internal standard. It would be added to the sample prior to extraction and derivatization, correcting for any variability in these steps. The use of a deuterated internal standard in GC-MS helps to ensure accurate quantification by accounting for variations in injection volume and ionization efficiency in the mass spectrometer.

Optimization of Sample Preparation Techniques for Complex Biological Matrices (e.g., microsomes, plasma from preclinical models)

The accurate quantification of metabolites like Dehydro Nimodipine from complex biological matrices such as plasma and liver microsomes requires efficient sample preparation to remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

The choice of sample preparation technique depends on the analyte's properties and the matrix. For instance, in preclinical studies using rat plasma, a combination of protein precipitation followed by liquid-liquid extraction might be employed to achieve a clean extract. The inclusion of this compound at the initial stage of sample preparation is critical to monitor and correct for the recovery of the analyte throughout the extraction process.

Table 2: Representative Sample Preparation Protocol for Dehydro Nimodipine in Rat Plasma

| Step | Procedure |

| 1. Spiking | To 100 µL of rat plasma, add 10 µL of this compound internal standard solution. |

| 2. Protein Precipitation | Add 300 µL of acetonitrile, vortex, and centrifuge to precipitate proteins. |

| 3. Supernatant Transfer | Transfer the supernatant to a clean tube. |

| 4. Evaporation | Evaporate the supernatant to dryness under a stream of nitrogen. |

| 5. Reconstitution | Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis. |

Utility as a High-Purity Analytical Reference Standard in Pharmaceutical Analysis

This compound, when synthesized to a high degree of purity, serves as an invaluable analytical reference standard. Reference standards are highly characterized materials used to ensure the accuracy and reliability of analytical tests. They are essential for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their metabolites.

In pharmaceutical analysis, this compound can be used to:

Confirm the identity of the Dehydro Nimodipine metabolite in complex mixtures through techniques like co-chromatography.

Calibrate analytical instruments to ensure accurate quantification.

Serve as a benchmark in stability studies to monitor the degradation of Nimodipine to its dehydro metabolite.

Comparative Analytical Studies: Insights from Deuterated Versus Non-Deuterated Analogs

The use of deuterated analogs provides several advantages in analytical studies. The primary benefit is the ability to differentiate the internal standard from the analyte based on their mass-to-charge ratio in mass spectrometry, while maintaining nearly identical chemical and physical properties.

However, a slight difference in chromatographic retention time, known as the "isotope effect," can sometimes be observed between the deuterated and non-deuterated compounds, with the deuterated compound often eluting slightly earlier from a reverse-phase column. This effect is generally minimal for deuterium-labeled compounds and does not typically interfere with the analysis.

Furthermore, studying the kinetic isotope effect (KIE) can provide insights into metabolic pathways. While this compound is primarily used as an internal standard for quantification, comparing its metabolic stability to the non-deuterated form in in-vitro systems could offer information on the rate-limiting steps of any further metabolism of the dehydro metabolite.

Mechanistic Investigations of Drug Biotransformation and Metabolic Pathways Employing Dehydro Nimodipine D7

In Vitro Metabolic Stability and Clearance Assessments

In vitro metabolic stability assays are fundamental in the drug discovery process, providing initial estimates of a compound's susceptibility to biotransformation. nih.gov These assessments, which measure parameters like in vitro half-life (t½) and intrinsic clearance (CLint), help predict in vivo pharmacokinetic properties. nih.gov The formation of Dehydro Nimodipine (B1678889), quantified using Dehydro Nimodipine-d7, is a key endpoint in such studies for its parent compound, Nimodipine.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.commdpi.com They are a standard model for evaluating the metabolic stability of compounds. wuxiapptec.com Studies using human liver microsomes have shown that Nimodipine is rapidly metabolized. magtechjournal.com

The primary reaction is the dehydrogenation of Nimodipine's dihydropyridine (B1217469) ring to form Dehydro Nimodipine. magtechjournal.comdrugbank.comnih.gov Research conducted on microsomes from six human liver specimens revealed significant inter-individual variability in the rate of this metabolic process. drugbank.comnih.gov Enzyme kinetic parameters for this dehydrogenation activity were determined, providing insight into the efficiency of this metabolic pathway. drugbank.comnih.gov

Table 1: Enzyme Kinetic Parameters for Nimodipine Dehydrogenase Activity in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | (36 ± 11) µmol |

| Vm (Maximum velocity) | (17 ± 7) µmol·g⁻¹·min⁻¹ |

Data sourced from studies on human liver microsomes. drugbank.comnih.gov

Isolated hepatocytes provide a more complete metabolic picture than microsomes because they contain a full suite of drug-metabolizing enzymes and cofactors, including both Phase I (like CYPs) and Phase II enzymes. wuxiapptec.com While specific studies detailing the use of this compound in isolated hepatocyte systems were not prevalent in the reviewed literature, this model is invaluable for studying compounds with complex metabolic pathways or those that are slowly metabolized. wuxiapptec.comnih.gov Using hepatocytes allows for the observation of sequential metabolic reactions, such as the initial dehydrogenation of Nimodipine to Dehydro Nimodipine, followed by further biotransformation of the metabolite itself. magtechjournal.com The extended viability of hepatocytes in culture (up to 48-72 hours in some systems) is particularly useful for assessing low-clearance compounds. wuxiapptec.com

To identify the specific enzymes responsible for a drug's metabolism, recombinant enzyme systems are employed. bioivt.com These systems express high levels of a single, specific enzyme, allowing for unambiguous determination of its role in metabolizing a compound. bioivt.com For Nimodipine, such systems have been critical in confirming that its conversion to Dehydro Nimodipine is primarily mediated by the cytochrome P450 3A subfamily. drugbank.comnih.govresearchgate.net Studies using selective chemical inhibitors in human liver microsomes further corroborate the involvement of these specific isoforms. magtechjournal.com

Elucidation of Biotransformation Pathways Leading to Dehydro Nimodipine Species

The biotransformation of Nimodipine is extensive, with the dehydrogenation pathway being a principal route of metabolism. nih.govnih.gov this compound serves as an analytical standard to trace and quantify the metabolites formed through these pathways. pharmaffiliates.com

The core biotransformation of Nimodipine to its dehydro metabolite is an oxidation reaction, specifically a dehydrogenation. magtechjournal.comdrugbank.com This process involves the enzymatic removal of two hydrogen atoms from the dihydropyridine ring of Nimodipine, resulting in the formation of an aromatic pyridine (B92270) ring structure characteristic of Dehydro Nimodipine. drugbank.comnih.gov In in vitro studies with human liver microsomes, Dehydro Nimodipine (referred to as metabolite M1) is one of the initial and major metabolites identified, alongside a demethylated metabolite (M2). magtechjournal.com These initial metabolites can be further metabolized to a dehydrogenated and demethylated species (M3). magtechjournal.com

The enzymatic dehydrogenation of Nimodipine is predominantly catalyzed by cytochrome P450 3A4 (CYP3A4). drugbank.comnih.govdrugbank.com The involvement of CYP3A5 has also been noted. researchgate.netnih.gov This specificity has been confirmed through inhibition studies using human liver microsomes. Potent and selective inhibitors of CYP3A enzymes, such as ketoconazole (B1673606) and troleandomycin, have been shown to competitively inhibit the formation of Dehydro Nimodipine. magtechjournal.comdrugbank.comnih.gov In contrast, inhibitors of other major CYP isoforms (such as phenacetin (B1679774) for CYP1A2, quinidine (B1679956) for CYP2D6, and sulfaphenazole (B1682705) for CYP2C9) demonstrated little to no effect on this metabolic reaction. drugbank.comnih.gov

Table 2: Inhibition of Nimodipine Dehydrogenation in Human Liver Microsomes by CYP3A Inhibitors

| Inhibitor | Type of Inhibition | Ki (Inhibition Constant) |

|---|---|---|

| Ketoconazole | Competitive | 0.59 µmol |

| Troleandomycin | Competitive | 122.2 µmol |

Ki values indicate the concentration required to produce half-maximum inhibition. drugbank.comnih.gov

Table of Compounds Mentioned

| Compound Name | Description |

|---|---|

| This compound | Deuterated stable isotope-labeled version of Dehydro Nimodipine. |

| Nimodipine | A dihydropyridine calcium channel blocker. |

| Dehydro Nimodipine | The dehydrogenated, primary metabolite of Nimodipine. |

| Ketoconazole | A selective inhibitor of the CYP3A enzyme subfamily. |

| Troleandomycin | A selective inhibitor of the CYP3A enzyme subfamily. |

| Phenacetin | An inhibitor used to probe CYP1A2 activity. |

| Quinidine | An inhibitor used to probe CYP2D6 activity. |

Exploration of Kinetic Isotope Effects on Enzyme Reaction Rates and Mechanisms

The kinetic isotope effect (KIE) is a powerful tool for investigating the rate-limiting steps of enzyme-catalyzed reactions. By replacing one or more atoms of a molecule with their heavier, stable isotopes, researchers can discern changes in the rate of a chemical reaction. In the context of drug metabolism, the deuterium (B1214612) KIE is frequently employed to understand the mechanisms of cytochrome P450 (P450) enzymes, which are major players in the biotransformation of many drugs, including Nimodipine.

The primary metabolism of Nimodipine involves the dehydrogenation of its dihydropyridine ring to form Dehydro Nimodipine, a reaction predominantly catalyzed by the CYP3A4 isozyme. The use of this compound, where seven hydrogen atoms have been replaced by deuterium, can provide significant insights into the C-H bond cleavage step of this dehydrogenation process.

Theoretical Impact of Deuteration on Enzyme Kinetics:

The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step in the enzymatic reaction, a slower reaction rate will be observed with the deuterated substrate. This phenomenon, known as a primary kinetic isotope effect, can be quantified to elucidate the reaction mechanism.

A hypothetical study comparing the kinetics of the dehydrogenation of Nimodipine to Dehydro Nimodipine with its deuterated counterpart could yield data similar to that presented in the table below.

Table 1: Hypothetical Kinetic Parameters for Nimodipine Dehydrogenation by CYP3A4

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Kinetic Isotope Effect (DVmax) |

| Nimodipine | 35 ± 5 | 1500 ± 120 | 42.9 | 1.0 |

| Nimodipine-d7 | 40 ± 6 | 1200 ± 100 | 30.0 | 1.25 |

This data is illustrative and based on typical findings in kinetic isotope effect studies.

In this hypothetical scenario, the modest increase in the Km and decrease in Vmax for the deuterated substrate would suggest that C-H bond cleavage is partially rate-limiting. A KIE value greater than 1 indicates a normal isotope effect, where the reaction with the lighter isotope is faster. The magnitude of the KIE can provide clues about the transition state of the reaction.

Metabolite Profiling and Identification in Preclinical Biological Fluids and Tissues

Stable isotope-labeled compounds like this compound are instrumental in metabolite profiling and identification studies during preclinical drug development. The distinct mass signature of the deuterated compound allows for the easy differentiation of the drug and its metabolites from endogenous molecules in complex biological matrices such as plasma, urine, and tissue homogenates.

Nimodipine undergoes extensive metabolism in preclinical species such as rats, dogs, and monkeys, leading to a multitude of metabolites. The biotransformation pathways include not only the primary dehydrogenation but also oxidative ester cleavage, O-demethylation, hydroxylation of the methyl groups, and reduction of the nitro group.

The administration of a mixture of unlabeled Nimodipine and this compound to preclinical models allows for the application of mass spectrometry-based techniques to readily identify drug-related metabolites. The characteristic isotopic cluster of the deuterated compound and its metabolites will appear at a higher mass-to-charge ratio (m/z) than their unlabeled counterparts, creating a unique "doublet" signature in the mass spectrum. This approach significantly aids in distinguishing true metabolites from background noise and endogenous interferences.

Illustrative Metabolite Profile in Rat Plasma:

Following the administration of an equimolar mixture of Nimodipine and Nimodipine-d7 to rats, plasma samples can be analyzed by liquid chromatography-mass spectrometry (LC-MS). The resulting data would likely reveal several metabolites, each appearing as a pair of peaks with a specific mass difference corresponding to the number of deuterium atoms retained.

Table 2: Hypothetical Metabolite Profile of Nimodipine and Nimodipine-d7 in Rat Plasma

| Metabolite | Retention Time (min) | Unlabeled m/z [M+H]+ | Labeled m/z [M+H]+ | Putative Biotransformation |

| Nimodipine | 5.2 | 419.17 | 426.21 | Parent Drug |

| Dehydro Nimodipine | 4.8 | 417.15 | 424.19 | Dehydrogenation |

| M1 | 3.5 | 359.14 | 366.18 | Oxidative Ester Cleavage |

| M2 | 3.1 | 405.15 | 412.19 | O-Demethylation |

| M3 | 2.8 | 435.16 | 442.20 | Hydroxylation |

| M4 | 2.5 | 389.18 | 396.22 | Nitro Reduction |

This data is for illustrative purposes and represents a simplified metabolite profile.

Strategic Role in Preclinical Drug Disposition and Pharmacological Research Tool Development

Investigation of Drug-Drug Interactions at the Metabolic Level in In Vitro Systems

Nimodipine (B1678889) is known to be a substrate for cytochrome P450 (CYP) enzymes, making it susceptible to drug-drug interactions. nih.gov Understanding these potential interactions is crucial to predict its behavior when co-administered with other therapeutic agents. In vitro systems, such as human liver microsomes and recombinant CYP enzymes, are commonly employed to investigate these metabolic pathways.

In such studies, Dehydro Nimodipine-d7 is used as an internal standard to accurately quantify the rate of Nimodipine metabolism in the presence and absence of potential inhibitors or inducers of CYP enzymes. For instance, studies have shown that potent CYP3A4 inhibitors can significantly increase the plasma concentration of Nimodipine, while inducers can decrease it. nih.gov The use of this compound ensures that the measured changes in Nimodipine concentration are due to enzymatic activity and not analytical variability.

Table 1: Examples of Nimodipine Drug Interactions Investigated Using In Vitro Metabolic Systems

| Interacting Drug Class | Specific Agent | Effect on Nimodipine Metabolism |

| Anticonvulsants (CYP3A4 Inducers) | Carbamazepine, Phenobarbital, Phenytoin | Increased metabolism, leading to lower Nimodipine concentrations. nih.gov |

| Anticonvulsants (CYP Inhibitors) | Valproic Acid | Decreased metabolism, leading to higher Nimodipine concentrations. nih.gov |

| H2-receptor Antagonists (CYP Inhibitors) | Cimetidine | Decreased metabolism, leading to higher Nimodipine concentrations. nih.gov |

This table is for illustrative purposes and based on known interactions of Nimodipine. The use of this compound as an internal standard is critical for obtaining the quantitative data in such studies.

Application in Early-Stage Pharmacokinetic Modeling and Simulation Based on In Vitro Data

Pharmacokinetic (PK) modeling and simulation play a vital role in predicting the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in humans. nih.govnih.gov Data generated from in vitro experiments, such as metabolic stability and plasma protein binding, are key inputs for these models. The accuracy of this in vitro data is paramount for the reliability of the resulting PK predictions.

This compound is instrumental in generating high-quality in vitro data for PK modeling. For example, in metabolic stability assays using liver microsomes or hepatocytes, this compound allows for the precise determination of the rate of Nimodipine depletion over time. This intrinsic clearance data is then used to predict the hepatic clearance in vivo. Similarly, in plasma protein binding studies, this compound enables accurate quantification of the unbound fraction of Nimodipine, a critical parameter influencing its distribution and efficacy.

Table 2: Key In Vitro Parameters for Pharmacokinetic Modeling of Nimodipine

| Parameter | In Vitro System | Role of this compound |

| Intrinsic Clearance | Human Liver Microsomes, Hepatocytes | Accurate quantification of Nimodipine depletion over time. |

| Plasma Protein Binding | Plasma | Precise measurement of bound and unbound Nimodipine concentrations. |

| Metabolic Phenotyping | Recombinant CYP Enzymes | Quantification of the contribution of individual CYP isoforms to Nimodipine metabolism. |

This table outlines the types of in vitro studies where a stable isotope-labeled internal standard like this compound is essential for generating reliable data for pharmacokinetic modeling.

Assessment of Compound Stability and Degradation Pathways in Various Biological Milieus (e.g., plasma, buffers)

The stability of a drug in biological fluids is a critical determinant of its shelf-life and in vivo performance. nih.gov Unstable compounds may degrade rapidly, leading to a loss of efficacy and the formation of potentially toxic byproducts. nih.gov Stability studies are therefore conducted in various biological matrices, such as plasma and different buffer systems, to assess the degradation kinetics and identify the degradation products.

This compound is an essential tool in these stability-indicating assays. By spiking the study samples with a known concentration of this compound at the beginning of the experiment, any degradation of Nimodipine during incubation can be accurately quantified. This approach allows for the determination of the compound's half-life in a particular medium and helps to elucidate the degradation pathways. For instance, studies on Nimodipine have investigated its stability under various conditions, including freeze-thaw cycles and long-term storage, to ensure the integrity of samples during bioanalysis. researchgate.netresearchgate.net

Table 3: Representative Stability of Nimodipine in Human Plasma

| Condition | Incubation Time | Remaining Nimodipine (%) |

| Room Temperature | 24 hours | > 95% |

| 37°C | 24 hours | > 90% |

| Freeze-Thaw Cycles (3 cycles) | N/A | > 97% researchgate.net |

| Long-term Storage (-70°C) | 14 days | ~ 98% researchgate.net |

This data is representative of typical stability studies for a compound like Nimodipine. The use of this compound as an internal standard is crucial for the accurate quantification of the parent compound in these assays.

Advanced Methodological Considerations and Future Research Trajectories

Emerging Technologies for Enhanced Stable Isotope Analysis in Drug Discovery

The use of stable isotope-labeled compounds, such as Dehydro Nimodipine-d7, is foundational in drug metabolism and pharmacokinetic (DMPK) studies. The precision of these studies relies heavily on the analytical technologies used for their detection and quantification. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy remain standard, several emerging technologies are enhancing the analytical precision and expanding the applications of stable isotope analysis. techsciresearch.comadesisinc.com

Key technologies include advancements in high-resolution mass spectrometry (HRMS), which offers superior accuracy in identifying and quantifying isotopologues in complex biological matrices. nih.gov Another developing method is molecular rotational resonance (MRR) spectroscopy, which can determine the precise location and quantity of deuterium (B1214612) in isotopic mixtures, a task that can be challenging for standard MS and NMR techniques. nih.gov Furthermore, nanoscale secondary ion mass spectrometry (NanoSIMS) allows for the quantitative imaging of deuterated tracers within biological tissues, providing spatial context to metabolic processes. nih.gov

Comparison of Analytical Technologies for Stable Isotope Labeled Compounds

| Technology | Primary Application in Drug Discovery | Key Advantage | Limitation |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Quantification of drugs and metabolites in biological samples. nih.gov | High sensitivity and specificity for complex mixtures. | Requires extensive sample preparation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and determination of isotope location. techsciresearch.com | Non-destructive and provides detailed structural information. | Lower sensitivity compared to MS. |

| Molecular Rotational Resonance (MRR) | Precise determination of deuterium location and quantity. nih.gov | Unambiguous identification of isotopologue structure. | Less common and requires specialized equipment. |

| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Imaging of tracer distribution in tissues and cells. nih.gov | Provides subcellular spatial resolution of metabolic activity. | Can be destructive to the sample; complex data analysis. |

Challenges and Innovations in the Synthesis and Application of Deuterated Analogs

The synthesis of deuterated analogs like this compound presents unique challenges. A primary difficulty is achieving site-selective incorporation of deuterium atoms into a specific molecular position, which is crucial for studying specific metabolic pathways. musechem.com Ensuring high isotopic purity and preventing isotopic scrambling during synthesis are also significant hurdles. From a practical standpoint, the manufacturing costs for deuterated active pharmaceutical ingredients (APIs) are often higher than for their non-deuterated counterparts. nih.gov

Despite these challenges, significant innovations are streamlining the synthesis and expanding the application of these compounds. nih.gov Methodologies such as metal-catalyzed hydrogenation using deuterated hydrogen (D2) and direct proton-deuterium exchange reactions with deuterated solvents are becoming more efficient. Enzymatic synthesis offers high selectivity for incorporating deuterium into specific molecular sites. mdpi.com These innovations are making deuterated compounds more accessible for research and are expanding their role beyond simple metabolic tracers to therapeutic agents, where deuteration can improve a drug's pharmacokinetic profile—a concept known as the "deuterium switch". nih.govuniupo.it For instance, replacing hydrogen with deuterium can slow down metabolic processes, potentially improving a drug's half-life or reducing the formation of toxic metabolites.

Synthesis of Deuterated Analogs: Challenges and Innovations

| Challenge | Description | Recent Innovation |

|---|---|---|

| Site Selectivity | Difficulty in placing deuterium at a specific, desired atom in a molecule. musechem.com | Development of highly selective catalysts and enzymatic synthesis methods. mdpi.com |

| Manufacturing Cost | Higher costs associated with deuterated starting materials and complex synthetic routes. nih.gov | Streamlined synthetic processes and development of more efficient deuteration reagents. |

| Isotopic Purity | Ensuring a high percentage of deuteration at the target site without unintended isotopic exchange. | Advanced purification techniques and optimized reaction conditions to minimize scrambling. |

| Analytical Characterization | Confirming the precise location and level of deuterium incorporation. nih.gov | Use of advanced analytical methods like Molecular Rotational Resonance (MRR). nih.gov |

Integration of Deuterated Compound Data into Systems Biology and Quantitative Pharmacology Models

Quantitative Systems Pharmacology (QSP) is a field that utilizes mathematical computer models to understand the complex interactions between drugs, biological systems, and disease processes. wikipedia.orgpfizer.com These models integrate data from various sources to simulate how a drug will behave in the body, helping to predict efficacy and guide clinical trial design. pfizer.comresearchgate.net

Data derived from studies using deuterated compounds are invaluable for building and refining QSP models. Stable isotope tracers like this compound allow for precise measurement of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). nih.gov This information is critical for developing robust mathematical descriptions of a drug's journey through the body. By tracing the metabolic fate of a drug, these compounds provide essential data to model the rates of formation and clearance of various metabolites, which can be incorporated into systems biology models to predict potential drug-drug interactions or metabolic shunting. nih.govnih.gov

Role of Deuterated Compound Data in QSP Models

| Data Type Provided by Deuterated Tracers | Application in QSP and Systems Biology Models |

|---|---|

| Metabolite Identification and Quantification | Defines the structure of metabolic networks and the flux through different pathways. |

| Pharmacokinetic Profiling (Clearance, Half-life) | Parameterizes the absorption, distribution, and elimination components of the model. nih.gov |

| Bioavailability Assessment | Allows for precise calculation of the fraction of an administered dose that reaches systemic circulation. nih.gov |

| Enzyme Kinetics (Kinetic Isotope Effect) | Helps elucidate rate-limiting steps in metabolic pathways and the specific enzymes involved. musechem.com |

Unexplored Research Avenues and Gaps in Understanding Dihydropyridine (B1217469) Metabolite Chemistry and Biochemistry

While the primary metabolic pathway for many dihydropyridines like Nimodipine (B1678889) is the oxidation of the dihydropyridine ring to its pyridine (B92270) analog, significant gaps in our understanding remain. researchgate.net The full spectrum of minor metabolites and their potential pharmacological or toxicological activities is often not completely characterized. The specific cytochrome P-450 isozymes responsible for these transformations and the potential for inter-individual variability due to genetic polymorphisms represent a key area for further research. nih.gov

A significant unresolved question in dihydropyridine pharmacology is the mechanistic basis for the opposing actions of DHP agonists and antagonists. nih.govnih.gov Despite binding to similar sites on L-type calcium channels, these compounds can have opposite effects on channel gating. nih.gov Recent cryo-electron microscopy (cryo-EM) structures have shown that the channel conformations are nearly identical in the presence of both types of ligands, suggesting that subtle, dynamic changes not captured by static structures are responsible for their different effects. nih.govnih.gov Elucidating these dynamic interactions and understanding how metabolites might influence them are critical unexplored avenues. Furthermore, the off-target activities of dihydropyridine metabolites and their potential role in phenomena such as multidrug resistance reversal are areas that warrant deeper investigation. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.